1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide
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Overview
Description
1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features a unique structure that includes an azetidine ring, a benzo[d][1,3]dioxole moiety, and an acetyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the azetidine ring: This step involves the reaction of the benzo[d][1,3]dioxole derivative with an azetidine precursor under basic conditions.
Acetylation: The final step involves the acetylation of the azetidine derivative using acetic anhydride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biological Studies: It has been used as a probe to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets, leading to the modulation of various biological pathways. For instance, in cancer cells, the compound may target microtubules, disrupting their assembly and leading to mitotic arrest and apoptosis . The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide can be compared with other similar compounds, such as:
1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzo[d][1,3]dioxole moiety and have shown anticancer activity.
Benzodioxole derivatives: These compounds are known for their biological activities, including COX inhibition and cytotoxicity.
The uniqueness of this compound lies in its specific structural features, such as the azetidine ring and acetyl group, which contribute to its distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-acetyl-N-(1,3-benzodioxol-5-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8(16)15-5-9(6-15)13(17)14-10-2-3-11-12(4-10)19-7-18-11/h2-4,9H,5-7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHOOTZGNQIMOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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